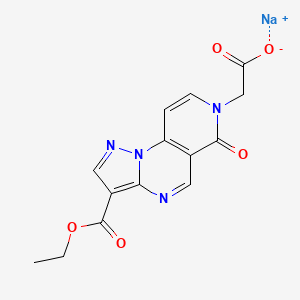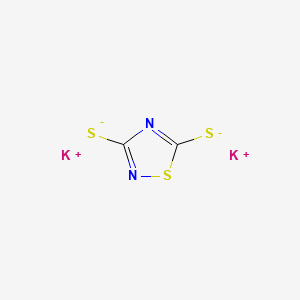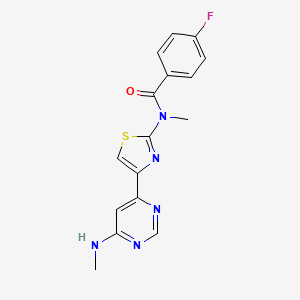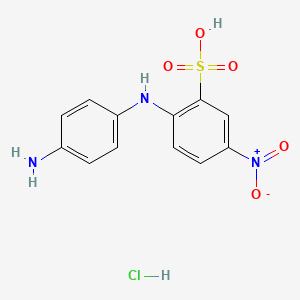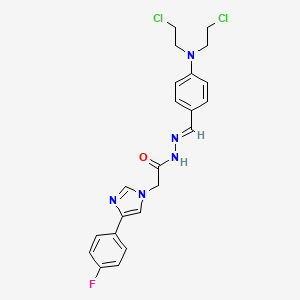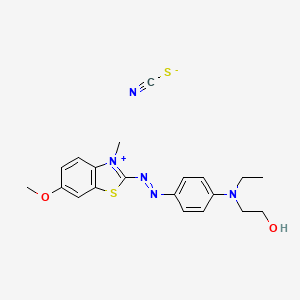
Noneth-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Noneth-3, also known as triethylene glycol monononyl ether, is a chemical compound with the molecular formula C15H32O4. It is a nonionic surfactant commonly used in various industrial and scientific applications due to its unique properties. The compound is characterized by its ability to reduce surface tension, making it useful in formulations requiring emulsification, dispersion, and solubilization.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Noneth-3 is typically synthesized through the reaction of nonyl alcohol with ethylene oxide. The process involves the following steps:
Reaction of Nonyl Alcohol with Ethylene Oxide: Nonyl alcohol is reacted with ethylene oxide in the presence of a catalyst, usually potassium hydroxide, under controlled temperature and pressure conditions.
Purification: The resulting product is purified through distillation to remove any unreacted starting materials and by-products.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous reactors to ensure consistent quality and yield. The process involves:
Continuous Feeding of Reactants: Nonyl alcohol and ethylene oxide are continuously fed into a reactor.
Catalytic Reaction: The reaction is catalyzed by potassium hydroxide, and the temperature and pressure are carefully controlled to optimize the reaction rate and yield.
Separation and Purification: The product is separated from the reaction mixture and purified through distillation and other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Noneth-3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert this compound into simpler alcohols.
Substitution: this compound can undergo substitution reactions where the ether group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Products with different functional groups replacing the ether group.
Applications De Recherche Scientifique
Noneth-3 has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reaction rates.
Biology: Employed in biological assays and experiments to improve the solubility of hydrophobic compounds.
Medicine: Utilized in pharmaceutical formulations to enhance drug delivery and bioavailability.
Industry: Applied in the production of detergents, emulsifiers, and dispersants for various industrial processes.
Mécanisme D'action
Noneth-3 exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing for better mixing and solubilization of compounds. The molecular targets and pathways involved include:
Surface Tension Reduction: this compound molecules align at the interface of different phases, reducing surface tension and promoting emulsification.
Solubilization: Enhances the solubility of hydrophobic compounds by forming micelles or other aggregates.
Comparaison Avec Des Composés Similaires
Noneth-3 is unique compared to other similar compounds due to its specific molecular structure and properties. Similar compounds include:
Polyethylene Glycol Monononyl Ether: Similar in structure but with different chain lengths and properties.
Nonylphenol Ethoxylates: Have similar surfactant properties but differ in their environmental impact and biodegradability.
This compound stands out due to its balance of hydrophilic and hydrophobic properties, making it versatile for various applications.
Propriétés
Numéro CAS |
55489-51-5 |
|---|---|
Formule moléculaire |
C15H32O4 |
Poids moléculaire |
276.41 g/mol |
Nom IUPAC |
2-[2-(2-nonoxyethoxy)ethoxy]ethanol |
InChI |
InChI=1S/C15H32O4/c1-2-3-4-5-6-7-8-10-17-12-14-19-15-13-18-11-9-16/h16H,2-15H2,1H3 |
Clé InChI |
IARJEKFKATUDNM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCOCCOCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


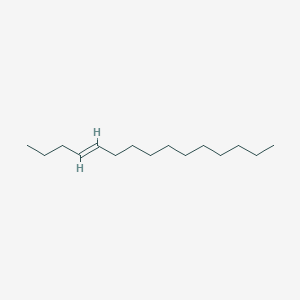
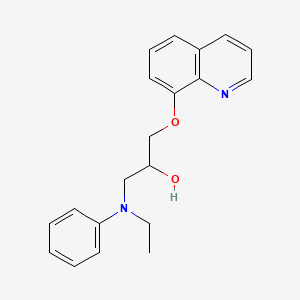

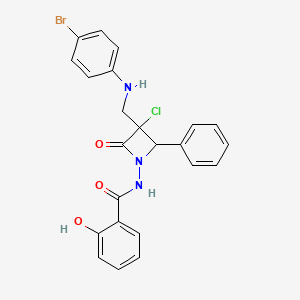
![2-[[[2-[[2-[(1-Oxooctadecyl)amino]ethyl]amino]ethyl]amino]carbonyl]benzoic acid](/img/structure/B12699620.png)

